(3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
(3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is a synthetic organic compound. It is characterized by the presence of a benzyl group, a thiazole ring, and a pyrrolidine ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid hydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrrolidine derivative.
Incorporation of the Thiazole Ring: This can be done through a condensation reaction between a thiazole derivative and the pyrrolidine compound.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and thiazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted benzyl and thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it valuable for understanding biochemical processes.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of (3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid
- (3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
- (3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylate
Uniqueness
Compared to similar compounds, (3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid hydrochloride stands out due to its hydrochloride salt form, which can enhance its solubility and stability. This makes it more suitable for certain applications, particularly in biological and medicinal research.
Properties
IUPAC Name |
(3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S.ClH/c18-15(19)13-10-17(8-11-4-2-1-3-5-11)9-12(13)14-16-6-7-20-14;/h1-7,12-13H,8-10H2,(H,18,19);1H/t12-,13-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZSIPCARFKBSR-OJERSXHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=NC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=NC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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